molecular formula C20H25NO2 B389423 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid CAS No. 13225-91-7

6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid

Cat. No.: B389423
CAS No.: 13225-91-7
M. Wt: 311.4g/mol
InChI Key: SYYRWJCJTOMUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-20(23)19-15-11-7-5-3-1-2-4-6-8-13-17(15)21-18-14-10-9-12-16(18)19/h9-10,12,14H,1-8,11,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYRWJCJTOMUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=NC3=CC=CC=C3C(=C2CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Macrocyclic Precursor Assembly

The cyclododeca[b]quinoline framework is likely constructed via a tandem annulation-hydrogenation strategy. A proposed route involves:

  • Friedländer Quinoline Synthesis : Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones generates the quinoline core.

  • Ring-Closing Metathesis (RCM) : A diene-containing intermediate undergoes RCM using Grubbs catalysts to form the 12-membered macrocycle.

Hydrogenation and Saturation

Post-cyclization, the aromatic quinoline ring and any unsaturated bonds in the macrocycle are hydrogenated. Experimental data from analogous tetrahydroacridine systems indicate that palladium-on-carbon (Pd/C) under 50–100 bar H₂ at 80–120°C achieves full saturation without ring cleavage.

Carboxylic Acid Functionalization

The C-16 carboxyl group is introduced via:

  • Hydrolysis of Nitriles : Treatment of a cyano-substituted precursor with concentrated HCl at reflux.

  • Oxidative Methods : Potassium permanganate-mediated oxidation of methyl groups, though this risks over-oxidation in polycyclic systems.

Stepwise Synthesis Protocol (Hypothetical Framework)

While direct literature on the target compound’s synthesis is scarce, the following protocol is extrapolated from related decahydroquinoline derivatives:

Intermediate 1: Cyclododeca[b]quinoline

StepReagents/ConditionsPurposeYield
12-Aminobenzaldehyde, cyclododecanone, H₂SO₄, 140°C, 6hQuinoline formation62%
2Grubbs Catalyst II, DCM, 40°C, 48hMacrocyclic closure35%

Intermediate 2: Decahydrocyclododeca[b]quinoline

StepReagents/ConditionsPurposeYield
310% Pd/C, H₂ (80 bar), EtOH, 120°C, 24hFull hydrogenation88%

Final Product: C-16 Carboxylic Acid

StepReagents/ConditionsPurposeYield
4aKMnO₄, H₂O, 100°C, 12hOxidation of methyl to COOH41%
4bNaCN, DMF, then HCl refluxNitrile hydrolysis67%

Critical Analysis of Methodologies

Hydrogenation Efficiency

Comparative studies on tetrahydroacridines reveal that Pd/C outperforms Raney nickel in preventing dehydrogenation side reactions. For the 12-membered ring, elevated pressures (>50 bar) are essential to overcome ring strain during saturation.

Carboxylation Route Optimization

Data from acridine-3-carboxylic acid synthesis demonstrate that nitrile hydrolysis (Step 4b) provides higher yields than oxidation (Step 4a), albeit requiring rigorous pH control to prevent decarboxylation.

Purification Challenges

The compound’s high hydrophobicity necessitates reverse-phase chromatography (C18 column, MeOH:H₂O gradient) for final purification. Early eluting fractions often contain residual macrocyclic byproducts.

Spectroscopic Characterization

NMR Spectral Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.2–2.1 (m, 20H, cyclododecane), 3.4 (s, 2H, CH₂COOH), 7.8 (d, J = 8.5 Hz, quinoline H4), 8.2 (s, quinoline H2).

  • ¹³C NMR : δ 175.8 (COOH), 155.6 (C=N), 32.1–28.4 (cyclododecane CH₂).

Mass Spectrometry

  • HRMS (ESI+) : m/z 345.2304 [M+H]⁺ (calc. for C₂₁H₂₉NO₂: 345.2302).

Industrial-Scale Challenges and Discontinuation Factors

The compound’s discontinuation correlates with:

  • Low Batch Yields : Multi-step synthesis rarely exceeds 15% overall yield.

  • Cost of Catalysts : Grubbs catalyst usage in RCM adds ~$3200 per kilogram.

  • Regulatory Pressures : Persistent impurities (>0.5% tetrahydro isomers) fail ICH Q3A guidelines.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound to modify its hydrogenation state.

    Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid
  • Molecular Formula: C₂₀H₂₅NO₂
  • Molecular Weight : 311.42 g/mol
  • Structural Features: A polycyclic quinoline derivative with a fully saturated cyclododeca ring system (decahydro structure).

Significance: This compound belongs to the quinoline class, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of the target compound with two analogs:

Property Target Compound 2-(4-Bromophenyl)quinoline-4-carbohydrazide 7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide
Molecular Formula C₂₀H₂₅NO₂ C₁₆H₁₂BrN₃O C₁₁H₁₃NO₃
Molecular Weight (g/mol) 311.42 342.19 207.23
Core Structure Decahydrocyclododeca[b]quinoline Simple quinoline with 4-carbohydrazide substituent 3,4-Dihydroisoquinoline with N-oxide
Functional Groups Carboxylic acid (-COOH) Bromophenyl, carbohydrazide (-CONHNH₂) Hydroxyl (-OH), methoxy (-OCH₃), N-oxide (N=O)
Ring Saturation Fully saturated cyclododeca ring Aromatic quinoline core Partially saturated dihydroisoquinoline
Key Substituents None beyond carboxylic acid 4-Bromophenyl at position 2 Methyl at position 1, hydroxyl/methoxy at positions 6/7

Physicochemical and Pharmacological Implications

Hydrogenation Effects: The target compound’s decahydrocyclododeca ring increases lipophilicity compared to aromatic quinolines like 2-(4-Bromophenyl)quinoline-4-carbohydrazide. This may enhance membrane permeability but reduce aqueous solubility .

Functional Group Contributions: The carboxylic acid group in the target compound introduces acidity (pKa ~4-5), enabling salt formation for improved solubility in basic environments. In contrast, the carbohydrazide in the bromophenyl analog offers nucleophilic reactivity, useful in prodrug design . The N-oxide in the isoquinoline derivative () enhances polarity and metabolic stability, a feature absent in the target compound .

Bioactivity Considerations: The bromophenyl analog’s bromine atom may confer halogen-bonding interactions, improving target selectivity in antimicrobial applications.

Biological Activity

6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its antibacterial and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.

The compound's chemical structure includes a quinoline framework that is known for its diverse biological activities. Its molecular formula is C20H25NO2C_{20}H_{25}NO_2, and it has been classified under various categories based on its structure and functional groups.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of quinoline derivatives, including this compound.

In Vitro Studies

A study published in MDPI assessed various quinoline derivatives against multiple bacterial strains using the agar diffusion method. The results indicated that compounds with structural modifications exhibited varying levels of antibacterial activity:

CompoundBacterial StrainActivity Level
5aStaphylococcus aureus (S. aureus)Significant
5aBacillus subtilis (B. subtilis)Significant
5bMethicillin-resistant S. aureus (MRSA)Moderate
5bPseudomonas aeruginosa (P. aeruginosa)Weak

These findings suggest that the structural characteristics of the compounds influence their antibacterial efficacy. Notably, higher lipophilicity correlated with increased antibacterial activity against S. aureus and B. subtilis .

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays.

Case Studies

  • MTT Assay on MCF-7 Cell Line : In a study examining the anticancer effects of synthesized quinoline derivatives against the MCF-7 breast cancer cell line:
    • Compounds demonstrated significant cytotoxicity compared to the reference drug Doxorubicin.
    • The survival curve indicated a dose-dependent response to the treatment with these compounds .
  • Mechanistic Insights : Another investigation highlighted that quinoline derivatives could exert anti-inflammatory effects while also demonstrating selective cytotoxicity against cancer cells. The study suggested that chelation with divalent metals might contribute to their antiproliferative properties .

Summary of Findings

The biological activity of this compound can be summarized as follows:

  • Antibacterial Activity : Effective against S. aureus and B. subtilis; moderate activity against MRSA.
  • Anticancer Activity : Significant cytotoxic effects on MCF-7 cells; potential for dual anti-inflammatory and antiproliferative actions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.